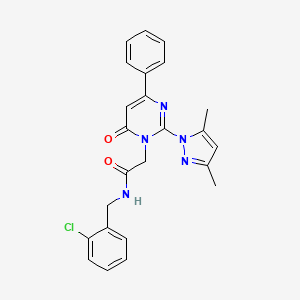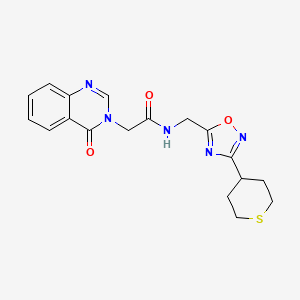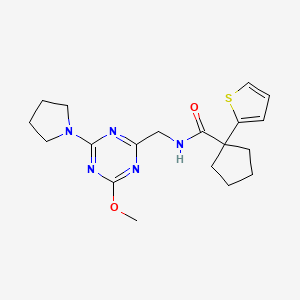
N-(2-methylphenyl)-1-(4-methylphenyl)-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylphenyl)-1-(4-methylphenyl)-1H-indazole-3-carboxamide, also known as NM-2201, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in the early 2010s and has since gained popularity as a research chemical due to its high potency and selectivity for the CB1 receptor.
Mechanism of Action
N-(2-methylphenyl)-1-(4-methylphenyl)-1H-indazole-3-carboxamide acts as a potent agonist of the CB1 receptor, which is primarily located in the central nervous system. Upon binding to the CB1 receptor, this compound activates a signaling cascade that ultimately leads to the modulation of various physiological processes. This includes the inhibition of neurotransmitter release, which can lead to the modulation of pain perception, appetite regulation, and mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely mediated by its interaction with the CB1 receptor. Activation of the CB1 receptor by this compound can lead to the modulation of various physiological processes, including pain perception, appetite regulation, and mood. It has also been shown to have anti-inflammatory and neuroprotective effects, which may make it a potential therapeutic agent for certain diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-methylphenyl)-1-(4-methylphenyl)-1H-indazole-3-carboxamide in lab experiments is its high potency and selectivity for the CB1 receptor. This allows researchers to study the effects of CB1 receptor activation on various physiological processes with a high degree of specificity. However, one limitation of using this compound is its relatively short half-life, which may make it difficult to study the long-term effects of CB1 receptor activation.
Future Directions
There are several future directions for research on N-(2-methylphenyl)-1-(4-methylphenyl)-1H-indazole-3-carboxamide. One area of interest is the development of novel therapeutic agents based on the structure of this compound. This may involve the modification of the chemical structure of this compound to improve its pharmacokinetic properties and reduce its potential for abuse. Another area of interest is the study of the effects of CB1 receptor activation on the microbiome, which may have implications for the development of novel treatments for various diseases. Additionally, further research is needed to fully understand the long-term effects of this compound on physiological processes and to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-(2-methylphenyl)-1-(4-methylphenyl)-1H-indazole-3-carboxamide involves the reaction of 2-methylphenylhydrazine and 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with indazole-3-carboxylic acid to form this compound. This synthesis method has been well-documented in the literature and has been used by researchers to produce this compound for use in their experiments.
Scientific Research Applications
N-(2-methylphenyl)-1-(4-methylphenyl)-1H-indazole-3-carboxamide has been used in a variety of scientific research applications, particularly in the field of cannabinoid pharmacology. It has been used to study the effects of CB1 receptor activation on various physiological processes, including pain perception, appetite regulation, and mood. This compound has also been used to study the role of the endocannabinoid system in the development and progression of certain diseases, such as cancer and neurodegenerative disorders.
properties
IUPAC Name |
4-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-5-21-12(3)19-20-17(21)24-10-15-11(2)23-16(18-15)13-6-8-14(22-4)9-7-13/h6-9H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOUWILTYRWJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(OC(=N2)C3=CC=C(C=C3)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2560452.png)
![benzyl N-[(5S)-5-amino-6-(methylamino)-6-oxohexyl]carbamate](/img/structure/B2560453.png)

![Ethyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-2-methylpropanoate](/img/structure/B2560456.png)
![4-(dimethylsulfamoyl)-N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2560457.png)
![(2Z)-2-[(2-fluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2560460.png)

![2-(2-(4-((3-phenethyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2560463.png)
![[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2560467.png)
![2-(2,4-dichlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2560468.png)
![2-[3-(benzenesulfonyl)propanoylamino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2560471.png)


